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Compound of Interest

Compound Name: ZK164015

Cat. No.: B061454 Get Quote

Technical Support Center: ZK164015
This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing ZK164015, a potent estrogen receptor (ER) silent

antagonist, while minimizing potential off-target effects. The following information is intended to

support experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using ZK164015?

A1: Off-target effects are unintended interactions of a drug or small molecule with cellular

components other than its primary therapeutic target. In the case of ZK164015, the intended

on-target effect is the antagonism of the estrogen receptor. Off-target effects can lead to

misinterpretation of experimental results, cellular toxicity, and other confounding data that may

compromise the validity and reproducibility of your research.

Q2: Are there any known or predicted off-target interactions for ZK164015?

A2: While specific off-target screening data for ZK164015 is not widely published, researchers

should be aware of potential off-targets common to Selective Estrogen Receptor Modulators

(SERMs). One such potential off-target is the G protein-coupled estrogen receptor 1

(GPR30/GPER). It is recommended to assess the activity of ZK164015 on GPR30 signaling

pathways in your experimental system. Computational tools that predict off-target interactions

based on chemical structure can also provide initial hypotheses for further investigation.
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Q3: How can I experimentally validate that the observed effects of ZK164015 are due to on-

target ER antagonism?

A3: Several experimental strategies can be employed to confirm on-target activity:

Use of Control Compounds: Compare the effects of ZK164015 with a structurally unrelated

ER antagonist. If both compounds produce the same phenotype, it is more likely to be an on-

target effect.

Rescue Experiments: In cell lines expressing the estrogen receptor, attempt to rescue the

phenotype induced by ZK164015 by overexpressing ER or by competing with high

concentrations of an ER agonist like 17β-estradiol.

Use of ER-negative cell lines: Test the effects of ZK164015 in a cell line that does not

express the estrogen receptor. The absence of the phenotype in these cells would support

an on-target mechanism.

Q4: What advanced techniques can be used to identify unknown off-targets of ZK164015?

A4: For a comprehensive and unbiased identification of off-target interactions, several

advanced proteomic approaches can be utilized:

Chemical Proteomics: This involves using a modified version of ZK164015 to "pull down"

interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a

protein becomes more resistant to proteolysis when bound to a small molecule. By treating

cell lysates with ZK164015 followed by protease treatment, stabilized proteins (i.e., potential

targets) can be identified.[1][2][3][4][5]

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of proteins

in the presence of a ligand. Target proteins will typically show an increase in their melting

temperature when bound to ZK164015.
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Problem Potential Cause Suggested Solution

High levels of cytotoxicity

observed at concentrations

required for ER antagonism.

The compound may have a

narrow therapeutic window or

significant off-target toxicity.

1. Optimize Concentration and

Exposure Time: Conduct a

detailed dose-response curve

to identify the lowest effective

concentration and shortest

incubation time that achieves

the desired on-target effect

while minimizing toxicity. 2.

Use a Different Cell Line: Cell

type-specific expression of off-

target proteins can influence

toxicity. Test ZK164015 in

multiple relevant cell lines.

Inconsistent results between

experiments.

1. Reagent Variability:

Inconsistent quality or

concentration of ZK164015. 2.

Cell Culture Conditions:

Variations in cell density,

passage number, or media

composition. 3. Compound

Stability: ZK164015 may be

unstable in culture media.

1. Aliquot and Store

Compound Properly: Prepare

single-use aliquots of

ZK164015 to avoid repeated

freeze-thaw cycles. 2.

Standardize Cell Culture

Protocols: Maintain consistent

cell passage numbers and

seeding densities for all

experiments. 3. Assess

Compound Stability: If stability

is a concern, use analytical

methods like HPLC to

determine the stability of

ZK164015 under your

experimental conditions.

Observed phenotype does not

match the expected on-target

effect of ER antagonism.

The phenotype may be a result

of one or more off-target

effects.

1. Perform Pathway Analysis:

Use global gene and protein

expression profiling (e.g.,

RNA-seq, proteomics) to

identify unexpectedly

perturbed signaling pathways.
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2. Validate Off-Target

Interactions: Use techniques

like Western blotting or

functional assays to confirm

the engagement of suspected

off-target proteins identified

through proteomic methods or

computational predictions. 3.

Use a Structurally Unrelated

ER Antagonist: As mentioned

in the FAQs, using a

compound with a different

chemical scaffold that targets

ER can help differentiate on-

target from off-target

phenotypes.[6]

Data Presentation
Table 1: ZK164015 Selectivity Profile Template

As comprehensive selectivity data for ZK164015 is not publicly available, researchers are

encouraged to generate their own selectivity profiles. The following table provides a template

for recording and comparing the potency of ZK164015 against its primary target (ERα/ERβ)

and potential off-targets.
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Target Assay Type IC50 / Ki (nM)

Fold Selectivity

(Off-target IC50

/ ERα IC50)

Notes

Estrogen

Receptor α

(ERα)

e.g., Radioligand

Binding
1 (Reference) Primary on-target

Estrogen

Receptor β

(ERβ)

e.g., Radioligand

Binding

On-target

isoform

GPR30 (GPER)
e.g., Calcium

Mobilization

Potential off-

target

User-defined

Target 1

User-defined

Target 2

Experimental Protocols
1. Dose-Response Analysis for On-Target vs. Off-Target Effects

This protocol is designed to determine the optimal concentration of ZK164015 that elicits the

desired on-target effect while minimizing off-target-driven toxicity or confounding phenotypes.

Materials:

ZK164015 stock solution (e.g., in DMSO)

Appropriate cell line(s) and culture media

Assay-specific reagents for measuring on-target effect (e.g., reporter gene assay for ER

activity)

Assay-specific reagents for measuring cell viability (e.g., CellTiter-Glo®, MTT)
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Multi-well plates (e.g., 96-well)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the

exponential growth phase at the end of the experiment.

Compound Preparation: Prepare a serial dilution of ZK164015 in culture media. A typical

concentration range to test would be from 0.1 nM to 100 µM. Include a vehicle control (e.g.,

DMSO) at the same final concentration as in the highest ZK164015 treatment.

Treatment: Remove the seeding media from the cells and add the media containing the

different concentrations of ZK164015.

Incubation: Incubate the cells for a predetermined time point relevant to your biological

question (e.g., 24, 48, or 72 hours).

Assay Performance:

For the on-target effect, perform your specific assay (e.g., measure luciferase activity for a

reporter assay).

For cytotoxicity, perform a cell viability assay.

Data Analysis: Plot the on-target effect and cell viability as a function of ZK164015
concentration. Determine the EC50 for the on-target effect and the IC50 for cytotoxicity. The

therapeutic window is the concentration range where a significant on-target effect is

observed with minimal cytotoxicity.

2. General Protocol for Drug Affinity Responsive Target Stability (DARTS)

This is a generalized workflow for the DARTS method. For detailed, step-by-step protocols,

please refer to the cited literature.[2][3][4][5]

Materials:

Cell lysate from your experimental system
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ZK164015

Vehicle control (e.g., DMSO)

Protease (e.g., thermolysin or pronase)

SDS-PAGE gels and Western blotting reagents

Mass spectrometer for protein identification

Procedure:

Lysate Preparation: Prepare a protein lysate from your cells or tissue of interest.

Compound Incubation: Aliquot the lysate and incubate with either ZK164015 or a vehicle

control for a specified time to allow for binding.

Protease Digestion: Add a protease to each sample to digest the proteins. The binding of

ZK164015 to its target(s) should confer protection from digestion.

Quenching: Stop the digestion reaction.

Analysis by SDS-PAGE and Western Blot:

Run the digested samples on an SDS-PAGE gel.

Stain the gel to visualize the protein banding patterns. Look for bands that are present or

more intense in the ZK164015-treated sample compared to the control. These represent

potential targets.

If you have a hypothesis about a specific off-target, you can perform a Western blot using

an antibody against that protein.

Analysis by Mass Spectrometry: For an unbiased approach, the protected protein bands can

be excised from the gel and identified using mass spectrometry.
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Caption: On-target vs. potential off-target signaling of ZK164015.
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Workflow for Identifying and Mitigating Off-Target Effects

Start: Observe Unexpected
Phenotype or Toxicity

In Silico Off-Target Prediction
(e.g., based on chemical structure)

Optimize Dose and Time
(Dose-Response Curve)

Validate Potential Off-Targets
(e.g., Western Blot, Functional Assays)

Unbiased Off-Target Identification
(e.g., DARTS, Chemical Proteomics)

Use Control Compounds
(Structurally unrelated inhibitor)

Modify Experimental Design or
Interpret Data with Caution

Click to download full resolution via product page

Caption: Experimental workflow for off-target effect mitigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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